2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic name follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, which consists of a fused benzothiophene and pyrimidinone ring system with partial hydrogenation at the 5–8 positions. The substituents are prioritized and numbered based on their positions relative to this core:
- 2-[(2,6-Difluorobenzyl)sulfanyl] : A sulfanyl group (-S-) attached to the benzyl moiety substituted with fluorine atoms at the 2 and 6 positions. This substituent is located at position 2 of the pyrimidinone ring.
- 3-(4-Ethoxyphenyl) : A 4-ethoxyphenyl group bonded to the nitrogen atom at position 3 of the pyrimidinone ring.
The full name reflects the hierarchy of functional groups, with the ketone (-one) taking precedence over the sulfanyl and ether groups. The structural representation (Figure 1) illustrates the fused bicyclic system, hydrogenated cyclohexane ring, and substituent orientations.
Table 1: Key structural features of the compound
Properties
Molecular Formula |
C25H22F2N2O2S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H22F2N2O2S2/c1-2-31-16-12-10-15(11-13-16)29-24(30)22-17-6-3-4-9-21(17)33-23(22)28-25(29)32-14-18-19(26)7-5-8-20(18)27/h5,7-8,10-13H,2-4,6,9,14H2,1H3 |
InChI Key |
PTOKTRIHBSPPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4F)F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothieno Pyrimidinone Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothieno pyrimidinone core.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable difluorobenzyl halide reacts with the core structure.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an ethoxyphenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, which can be further explored for their unique properties and applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. Studies have shown that similar compounds can interfere with cellular signaling pathways involved in tumor growth and proliferation. For instance, the introduction of the sulfanyl group may enhance the compound's efficacy against various cancer cell lines.
-
Antimicrobial Properties
- Compounds with sulfanyl groups have demonstrated antimicrobial activity. The presence of the difluorobenzyl moiety may contribute to enhanced interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
-
Neuroprotective Effects
- Preliminary studies suggest that related compounds might offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Synthetic Methodologies
The synthesis of 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can be approached through various synthetic pathways:
- Nucleophilic Substitution Reactions : Utilizing thiols or thioethers to introduce the sulfanyl group.
- Cyclization Reactions : Forming the benzothieno-pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.
Case Study 1: Anticancer Screening
A study conducted on similar benzothieno-pyrimidine derivatives revealed promising anticancer activity against human breast cancer cell lines (MCF-7). The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
In vitro testing of related compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial cell wall synthesis, demonstrating their potential as novel antibiotic agents.
Mechanism of Action
The mechanism of action of 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the difluorobenzyl and ethoxyphenyl groups enhances its binding affinity and specificity, allowing it to effectively interfere with biological pathways.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Evidence from thienopyrimidine derivatives indicates that substituents significantly influence antimicrobial potency :
Analysis :
- The target compound exhibits superior activity against S. aureus, likely due to fluorine-enhanced hydrogen bonding or dipole interactions with bacterial targets.
- Reduced activity against C. albicans compared to the naphthylmethyl analog may reflect steric incompatibility with fungal enzyme active sites .
Spectroscopic and Electronic Comparisons
NMR Chemical Shifts
As shown in , substituent-induced changes in chemical shifts (e.g., regions A and B in NMR profiles) correlate with electronic environments. For the target compound:
- Region A (positions 39–44) : Downfield shifts (~7.5–8.0 ppm) suggest deshielding due to electron-withdrawing fluorines.
- Region B (positions 29–36) : Minimal shifts (~6.8–7.2 ppm) indicate a conserved core structure compared to analogs .
Mechanistic Implications
- QSAR Relevance : Van der Waals descriptors (e.g., molecular volume) and electronic parameters (e.g., Hammett σ) for the target compound’s substituents align with QSAR models predicting antimicrobial activity. For example, fluorine’s high σ value (−0.34) correlates with enhanced target binding .
- Synthetic Challenges : Introducing the 2,6-difluorobenzyl group may require regioselective protection steps to avoid side reactions during sulfanyl group incorporation .
Biological Activity
The compound 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound features a complex structure characterized by its thienopyrimidine core, which is known for diverse pharmacological properties. The presence of the 2,6-difluorobenzyl and 4-ethoxyphenyl substituents contributes to its unique biological profile.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfanyl group may enhance the efficacy against bacterial strains by disrupting cellular functions.
- Antitumor Activity : Thienopyrimidine derivatives have been studied for their ability to inhibit tumor growth. The specific interactions of this compound with cancer cell lines need further exploration to validate its potential as an anticancer agent.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.
Case Studies
Pharmacological Mechanisms
The biological activities of this compound may be attributed to several pharmacological mechanisms:
- Inhibition of Enzymatic Pathways : Thienopyrimidines often act as inhibitors of key enzymes involved in cellular proliferation and signaling pathways.
- Interaction with Receptors : The compound may interact with various receptors implicated in inflammation and cancer progression, modulating their activity and downstream effects.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles in animal models, comprehensive toxicological studies are necessary for this specific compound to evaluate its safety for therapeutic use .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with the formation of the benzothieno[2,3-d]pyrimidinone core. Key steps include:
- Thioketone formation : Reaction of cyclohexanone derivatives with sulfur and ethyl cyanoacetate via the Gewald reaction to form the thienopyrimidine backbone .
- Substituent introduction : Sequential alkylation or nucleophilic substitution at the 2- and 3-positions using reagents like 2,6-difluorobenzyl thiol and 4-ethoxyphenyl groups under controlled pH and temperature .
- Cyclization : Acid- or base-mediated cyclization to finalize the tetrahydro ring system . Optimization of solvent choice (e.g., DMF or dichloromethane) and reaction time is critical for yields >70% .
Q. Which spectroscopic methods are used for structural characterization?
Standard techniques include:
- NMR : H and C NMR to confirm substituent positions and ring saturation .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : Resolves stereochemistry and confirms planar conformation of the fused thienopyrimidine core, as seen in structurally related analogs .
Q. How do substituents at the 2- and 3-positions influence basic reactivity?
The 2-sulfanyl group (e.g., 2,6-difluorobenzyl) enhances electrophilicity, enabling nucleophilic substitutions, while the 4-ethoxyphenyl group at position 3 stabilizes the core via electron-donating effects. Substituent bulkiness affects reaction kinetics in downstream derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lowering reaction temperatures (0–5°C) during thioketone formation reduces side-product formation .
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) in alkylation steps improves efficiency .
- Purification : Gradient column chromatography (hexane:ethyl acetate) enhances purity to >95% .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Positional substitution : Systematically vary substituents at the 2- (e.g., aryl vs. alkyl sulfanyls) and 3-positions (e.g., methoxy vs. ethoxy groups) .
- Biological assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines, comparing IC values to correlate substituent effects with activity .
- Computational modeling : Dock analogs into target protein pockets (e.g., bacterial dihydrofolate reductase) to predict binding affinity .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized protocols : Replicate assays under uniform conditions (e.g., fixed inoculum size, incubation time) to minimize variability .
- Comparative analysis : Cross-reference data with structurally similar compounds (e.g., 3-methylbenzyl or 4-methoxyphenyl analogs) to identify trends .
- Meta-analysis : Aggregate data from multiple studies to distinguish intrinsic activity from assay-specific artifacts .
Q. What in vitro models are suitable for evaluating antimicrobial activity?
- Bacterial models : Minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Fungal models : Candida albicans biofilm inhibition studies .
- Cytotoxicity controls : Parallel testing on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How does X-ray crystallography aid in structure-based drug design?
- Conformational analysis : Resolves bond angles and planarity of the thienopyrimidine core, guiding steric modifications .
- Active site mapping : Co-crystallization with target enzymes (e.g., kinases) identifies key interactions for potency optimization .
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug approaches : Introduce ester or amide prodrug moieties at the 4-oxo position to enhance bioavailability .
- Cytochrome P450 inhibition assays : Screen for metabolic hotspots using liver microsomes and LC-MS metabolite profiling .
Q. How can synergistic effects with existing therapeutics be assessed?
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
